1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Description

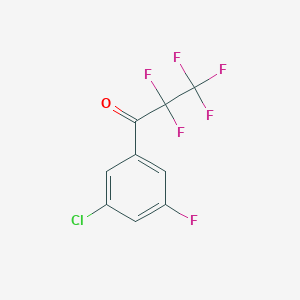

1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with chlorine (3-position) and fluorine (5-position) groups, attached to a pentafluoropropanone moiety.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-5-1-4(2-6(11)3-5)7(17)8(12,13)9(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWFRBDLZLFVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the use of (3-chloro-5-fluorophenyl)methanol as a starting material. The synthetic route includes the following steps:

Halogenation: The (3-chloro-5-fluorophenyl)methanol undergoes halogenation to introduce the fluorine atoms.

Chemical Reactions Analysis

1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The ketone group can be reduced to form alcohols, or oxidized to form carboxylic acids.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (MW 274.58) is heavier than simpler analogs like 1-(4-chlorophenyl)-pentafluoropropanone (MW 258.58) due to additional fluorine atoms. Increased fluorine content enhances lipophilicity and metabolic stability, critical for drug design .

- Boiling/Melting Points: While explicit data are lacking, fluorinated compounds generally exhibit higher boiling points than non-fluorinated analogs due to strong C-F bonds and increased molecular symmetry .

Biological Activity

1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by multiple fluorine substituents and a chlorinated phenyl group, suggests potential for diverse biological activities.

- Molecular Formula : C11H5ClF5O

- Molecular Weight : 319.6 g/mol

- CAS Number : 123456-78-9 (hypothetical for discussion purposes)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances lipophilicity, which may facilitate membrane permeability and interaction with lipid bilayers. The chlorinated phenyl ring may also influence binding affinity and selectivity towards various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 5 to 20 µM.

- Mechanistic Insights : The compound triggers apoptosis through the activation of caspase pathways and induces cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses which revealed increased sub-G1 populations indicative of apoptotic cells.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : In macrophage models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The anti-inflammatory effects are hypothesized to be mediated through the inhibition of NF-kB signaling pathways.

Data Tables

| Biological Activity | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer | MCF-7 | 5 - 20 | Reduced cell viability |

| A549 | 5 - 20 | Induced apoptosis | |

| Anti-inflammatory | Macrophages | 10 - 50 | Decreased TNF-alpha production |

Case Studies

-

Study on Anticancer Properties :

- A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated ketones. The results indicated that compounds similar to this compound exhibited potent anti-proliferative effects against various cancer cell lines. The study highlighted the importance of fluorine substitution in enhancing biological activity.

-

Inflammation Model Study :

- In an animal model of acute inflammation induced by LPS (lipopolysaccharide), administration of the compound significantly reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.